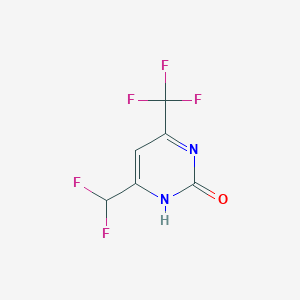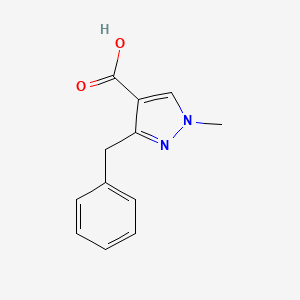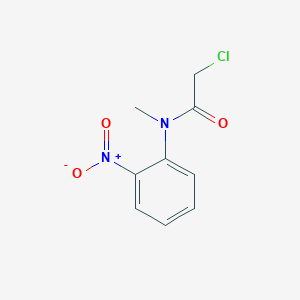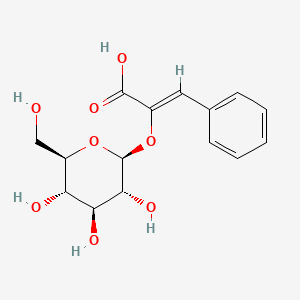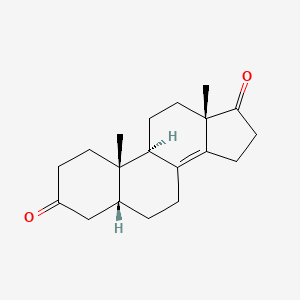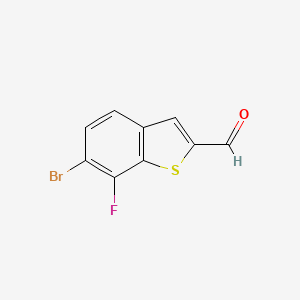![molecular formula C56H84N8O16S B13431231 1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)
1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 is a complex molecule with significant importance in the field of antifungal research. This compound is an intermediate in the synthesis of Caspofungin acetate, an echinocandin that inhibits the synthesis of β (1,3)-D-glucan, an integral component of the fungal cell wall .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification. The fermentation process uses specific strains of fungi or bacteria to produce the initial pneumocandin structure, which is then chemically modified to yield the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can target the carbonyl groups.
Substitution: This reaction can occur at the phenylthio group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its role in inhibiting fungal cell wall synthesis.
Medicine: Key component in the development of antifungal drugs like Caspofungin acetate.
Industry: Utilized in the production of antifungal agents for agricultural and pharmaceutical applications.
Wirkmechanismus
The compound exerts its effects by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in the glucan synthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caspofungin acetate: Another echinocandin with a similar mechanism of action.
Micafungin: An echinocandin used to treat fungal infections.
Anidulafungin: Another echinocandin with antifungal properties.
Uniqueness
1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0 is unique due to its specific structure, which allows for targeted inhibition of fungal cell wall synthesis. Its role as an intermediate in the synthesis of Caspofungin acetate highlights its importance in the development of antifungal therapies.
Eigenschaften
Molekularformel |
C56H84N8O16S |
|---|---|
Molekulargewicht |
1157.4 g/mol |
IUPAC-Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-21-phenylsulfanyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C56H84N8O16S/c1-5-30(2)25-31(3)15-11-8-6-7-9-14-18-43(72)58-37-27-41(70)54(81-36-16-12-10-13-17-36)62-53(78)47-39(68)23-24-63(47)56(80)45(40(69)28-42(57)71)60-52(77)46(49(74)48(73)33-19-21-34(66)22-20-33)61-51(76)38-26-35(67)29-64(38)55(79)44(32(4)65)59-50(37)75/h10,12-13,16-17,19-22,30-32,35,37-41,44-49,54,65-70,73-74H,5-9,11,14-15,18,23-29H2,1-4H3,(H2,57,71)(H,58,72)(H,59,75)(H,60,77)(H,61,76)(H,62,78)/t30?,31?,32-,35-,37+,38+,39+,40-,41-,44+,45+,46+,47+,48+,49+,54-/m1/s1 |
InChI-Schlüssel |
SXBBAHGGUQHBIH-LUBNTDDFSA-N |
Isomerische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)SC5=CC=CC=C5)O |
Kanonische SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)SC5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

